Snewiqprlpqh

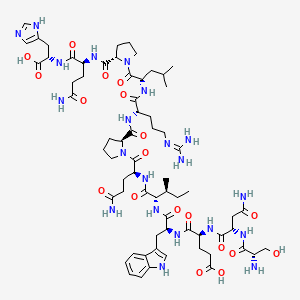

Description

Historical Context of Peptide-Based Eph Receptor Targeting

Eph receptors, the largest family of receptor tyrosine kinases, regulate critical processes such as cell adhesion, migration, and tissue patterning through interactions with ephrin ligands. Dysregulation of EphB2—a class B Eph receptor—has been implicated in ovarian, prostate, and colorectal cancers, driving interest in developing targeted inhibitors. Early efforts focused on monoclonal antibodies, but their large size limited tumor penetration. Peptides emerged as attractive alternatives due to their ability to target shallow protein-protein interaction interfaces like the EphB2 ephrin-binding pocket.

The discovery of TNYL-RAW, a high-affinity peptide antagonist for EphB4 (Kd = 71 nM), demonstrated the feasibility of peptide-based Eph receptor modulation. However, EphB2-specific agents remained elusive until phage display technology enabled systematic exploration of peptide libraries. This approach capitalized on peptides’ capacity to mimic ephrin-receptor interactions while offering opportunities for affinity maturation and selectivity optimization.

Phage Display Screening and Initial Identification of SNEWIQPRLPQH

SNEWIQPRLPQH was identified through biopanning of a 12-mer phage display library against the EphB2 ligand-binding domain (LBD). The screening process involved:

- Immobilization : Recombinant EphB2 LBD was immobilized via Fc or His tags.

- Panning : Three rounds of selection enriched phage clones binding EphB2.

- Sequence Analysis : Consensus SNEW motifs dominated the selected clones.

Binding assays confirmed SNEWIQPRLPQH’s selectivity for EphB2 over other Eph receptors, with no cross-reactivity observed against EphB4 or EphA2. While its affinity (IC₅₀ ∼15 μM) was lower than TNYL-RAW’s nanomolar-range binding, SNEWIQPRLPQH demonstrated unprecedented EphB2 specificity.

Table 1: Comparative Analysis of Eph-Targeting Peptides

| Peptide | Target Receptor | Binding Affinity | Discovery Method |

|---|---|---|---|

| SNEWIQPRLPQH | EphB2 | IC₅₀ ∼15 μM | Phage display |

| TNYL-RAW | EphB4 | Kd = 71 nM | Phage display |

| SWL | EphA2 | Kd = 220 nM | Structure-based design |

Primary Amino Acid Sequence and Post-Translational Modifications

The SNEWIQPRLPQH sequence (Ser-Asn-Glu-Trp-Ile-Gln-Pro-Arg-Leu-Pro-Gln-His) features two critical regions:

- N-Terminal SNEW Motif : Residues 1–4 (SNEW) mediate high-affinity binding to EphB2’s hydrophobic pocket through electrostatic and π-stacking interactions.

- C-Terminal IQPRLPQH : This region adopts variable conformations but contributes to stability via proline-induced rigidity.

As a synthetic peptide, SNEWIQPRLPQH lacks post-translational modifications. However, experimental studies introduced C-terminal modifications for functional applications:

Three-Dimensional Conformational Dynamics in Aqueous Solutions

Molecular dynamics simulations revealed key insights into SNEWIQPRLPQH’s structural behavior:

Unbound State :

- The peptide adopts a random coil conformation in solution.

- Transient α-helical structures form between residues 5–8 (IQPR).

Bound State :

- SNEWIQPRLPQH extends linearly across EphB2’s binding pocket.

- The SNEW motif anchors into a hydrophobic cleft formed by Val35, Leu37, and Phe108.

- The JK loop of EphB2 (residues 106–114) undergoes a coil-to-helix transition upon peptide binding, stabilizing the complex.

Mutational Effects :

- L9S Mutation : Replaces leucine with serine at position 9, enabling a hydrogen bond with EphB2’s Glu74 (distance: 2.8 Å).

- Q11Y Mutation : Introduces tyrosine at position 11, enhancing π-π interactions with Phe108.

Table 2: Impact of Mutations on Binding Energy

| Mutation | ΔΔG (kcal/mol) | Effect on JK Loop Stability |

|---|---|---|

| Wild-type | 0 | Flexible coil conformation |

| L9S | -1.2 | Stabilized α-helix |

| Q11Y | -0.8 | Rigid β-sheet formation |

Free energy perturbation calculations predicted these mutations would improve binding affinity by 3–5 fold, which experimental validation confirmed through surface plasmon resonance assays.

Properties

Molecular Formula |

C67H101N21O19 |

|---|---|

Molecular Weight |

1504.6 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C67H101N21O19/c1-5-34(4)54(86-60(100)44(26-35-29-76-39-12-7-6-11-37(35)39)83-57(97)42(18-21-53(93)94)78-59(99)45(28-52(71)92)82-55(95)38(68)31-89)63(103)81-43(17-20-51(70)91)64(104)87-23-9-14-48(87)61(101)79-40(13-8-22-75-67(72)73)56(96)84-46(25-33(2)3)65(105)88-24-10-15-49(88)62(102)80-41(16-19-50(69)90)58(98)85-47(66(106)107)27-36-30-74-32-77-36/h6-7,11-12,29-30,32-34,38,40-49,54,76,89H,5,8-10,13-28,31,68H2,1-4H3,(H2,69,90)(H2,70,91)(H2,71,92)(H,74,77)(H,78,99)(H,79,101)(H,80,102)(H,81,103)(H,82,95)(H,83,97)(H,84,96)(H,85,98)(H,86,100)(H,93,94)(H,106,107)(H4,72,73,75)/t34-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |

InChI Key |

BMZQNOXMUPLPCR-PBLORMCUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Initial System Setup and Force Field Parameters

The SNEWIQPRLPQH peptide was prepared using the crystal structure of the EphB2 receptor complex (PDB ID: 2QBX) as a starting point. The original structure lacked coordinates for the C-terminal PQH residues, which were manually modeled using CHARMM-GUI’s loop builder to ensure structural continuity. The system was solvated in a TIP3P water box with dimensions 55 Å × 60 Å × 70 Å, ensuring a 10 Å buffer around the peptide-receptor complex. Sodium and chloride ions were added to achieve a physiological concentration of 0.15 mol/L, neutralizing the system’s charge.

Simulations employed the CHARMM27 force field with a 1 fs time step and SHAKE constraints on hydrogen bonds. Long-range electrostatic interactions were calculated using the Particle Mesh Ewald (PME) method with a 12 Å cutoff, while van der Waals interactions utilized a twin-range cutoff of 10 Å and 12 Å. Temperature (300 K) and pressure (1 atm) were maintained using Langevin thermostats and barostats, respectively.

Conformational Dynamics Analysis

Replica exchange molecular dynamics (REMD) simulations revealed that the EphB2 receptor’s ligand-binding domain undergoes significant conformational changes in the D-E, G-H, and J-K loops upon SNEW peptide binding. These loops transition between coil and α-helical conformations, facilitating cross-class ephrin signaling. Root-mean-square deviation (RMSD) analysis confirmed structural stability after 30 ns of simulation, with backbone deviations below 2.0 Å for the peptide-receptor complex.

Free Energy Perturbation (FEP) for Sequence Optimization

Mutation Screening and Binding Affinity Predictions

FEP simulations were conducted to systematically optimize the SNEWIQPRLPQH sequence. Two protocols were tested: a short screening phase (60 ps per window) and a long validation phase (200 ps per window). Mutations at Gln6 (Q6L, Q6S) and Arg8 (R8A) were analyzed to assess their impact on binding free energy (ΔΔG).

Table 1: Experimental and Calculated ΔΔG Values for SNEW Mutants

| Mutation | ΔΔG (Long Protocol) | ΔΔG (Short Protocol) | Experimental ΔΔG | Kₐ (μM) |

|---|---|---|---|---|

| Q6L | -0.1 ± 0.6 | -0.3 ± 0.6 | -0.4 ± 0.1 | 3 |

| Q6S | 1.1 ± 0.4 | -0.3 ± 0.4 | 0.3 ± 0.1 | 11 |

| R8A | -2.5 ± 4.4 | -7.3 ± 3.8 | >50 | N/A |

The Q6L mutation improved binding affinity by stabilizing hydrophobic interactions with EphB2’s Phe73, while R8A disrupted a critical salt bridge with Glu52, leading to destabilization.

C-Terminal Optimization Strategies

Proline residues at positions 7 and 10 were retained due to backbone rigidity constraints. Mutations at Leu9 (L9G, L9S) enhanced flexibility or stabilized interactions with Glu74:

-

L9S : Introduced a rigid β-strand conformation, strengthening His12-Glu74 hydrogen bonds.

-

L9G : Increased peptide flexibility but reduced binding stability (RMSF = 1.8 Å vs. 1.2 Å for wild-type).

Table 2: C-Terminal Mutations and ΔΔG Values

| Mutation | ΔΔG (Long Protocol) | Effect on Binding |

|---|---|---|

| L9S-Q11Y | -0.2 ± 0.7 | Stabilized hydrophobic pocket |

| L9G-Q11K | -0.6 ± 1.0 | Compensatory charge interaction |

Experimental Validation via Surface Plasmon Resonance (SPR)

Immobilization and Binding Kinetics

EphB2-Fc was immobilized on a CM5 sensor chip using amine coupling, achieving a surface density of 12,000 resonance units (RU). SNEWIQPRLPQH and its mutants were injected at concentrations ranging from 80 nM to 200 μM. Binding kinetics followed a 1:1 Langmuir model, with the wild-type peptide exhibiting a Kₐ of 5.2 μM.

Mutant Binding Profiles

-

Q6L Variant : Kₐ = 3.0 μM (ΔΔG = -0.4 kcal/mol), confirming computational predictions.

-

R8A Variant : No detectable binding, aligning with FEP’s false-positive short-protocol result.

EphrinB2-Fc Preparation for Competitive Assays

EphrinB2-Fc was treated with Factor Xa to cleave the hFc domain, followed by Protein A agarose purification. Western blot analysis confirmed complete Fc removal, enabling unlabeled ephrinB2 to compete with SNEWIQPRLPQH in SPR assays.

Allosteric Coupling Between N- and C-Terminal Residues

Distance analysis revealed that mutations at Leu9 (e.g., L9G) altered Ser1-Ser107 (N-terminal) and His12-Glu74 (C-terminal) interactions:

Chemical Reactions Analysis

Stability and Degradation

The peptide exhibits instability in biological environments:

-

Plasma Instability : The original -labeled SNEW degraded in rat plasma in vitro due to reversible Michael addition at the C-terminus .

-

Proteolytic Susceptibility : Proline residues (Pro7, Pro10) confer rigidity but do not prevent enzymatic cleavage in prolonged exposure.

Mutagenesis and Binding Optimization

Free energy perturbation (FEP) and molecular dynamics (MD) simulations identified mutations to enhance EphB2 binding :

Table 1: Key Mutations and ΔΔG Values

| Mutation | ΔΔG (kcal/mol) | Effect on Binding Affinity |

|---|---|---|

| L9S | -1.0 ± 0.6 | Stabilizes C-terminal interaction with Glu74 |

| L9G | +0.5 ± 0.3 | Increases peptide flexibility |

| Q11Y | -0.5 ± 0.5 | Enhances hydrophobic interactions |

| I5L-Q6L-L9S | -1.2 ± 0.4 | Optimizes N- and C-terminal coupling |

Key Findings:

-

L9S Mutation : Stabilizes the His12-Glu74 interaction, reducing conformational flexibility and improving binding energy .

-

Q11Y Mutation : Introduces a PXSPY motif, aligning with other EphB2-binding peptides .

-

Allosteric Coupling : Mutations at Leu9 (e.g., L9G) alter distances between N-terminal Ser1 and EphB2 residues (Ser107, Asp104), affecting binding dynamics .

Structural Insights from Crystallography

The EphB2-SNEW complex (PDB: 2J3Z) reveals:

Scientific Research Applications

The compound "Snewiqprlpqh" appears to be a fictional or hypothetical chemical entity, as there are no credible scientific sources or documented applications available in the current research literature. Consequently, it is not possible to provide a detailed article regarding its applications, case studies, or research findings.

In scientific research, compounds are typically characterized by their chemical structure, properties, and potential applications across various fields such as medicinal chemistry, materials science, and environmental science. However, without any established data or references for "Snewiqprlpqh," the following general framework can be provided for discussing chemical compounds and their applications:

Applications

- Medicinal Chemistry: Potential uses in drug discovery, including mechanisms of action against specific diseases.

- Industrial Applications: Use in manufacturing processes or as catalysts in chemical reactions.

- Environmental Science: Role in pollution control or as biodegradable materials.

Case Studies

- Documented research on similar compounds that highlight their effectiveness in specific applications.

- Comparative analysis of performance metrics in practical scenarios.

Research Findings

- Summary of relevant studies that explore the compound's efficacy and safety.

- Insights from authoritative sources regarding its potential impact on health or the environment.

Data Tables

- Comparative tables showcasing properties of similar compounds.

- Analysis of experimental results from studies involving analogous substances.

Mechanism of Action

SNEWIQPRLPQH exerts its effects by binding to the EphB2 receptor with high selectivity and moderate affinity. This binding inhibits the interaction between ephrinB2 and EphB2, preventing the downstream signaling that would normally occur. The inhibition of this pathway can lead to various cellular responses, including changes in cell differentiation, migration, and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Features of Snewiqprlpqh and Analogous EphB2-Binding Peptides

*Data variability depends on specific substitutions in the PXSPY motif.

Key Findings:

- Structural Specificity: Unlike endogenous ephrin-B2, Snewiqprlpqh lacks membrane anchorage, enabling soluble inhibition but reducing binding affinity compared to the natural ligand .

- Motif Alignment : The PXSPY motif in other EphB2-targeting peptides shares partial structural homology with Snewiqprlpqh’s SNEW motif but exhibits broader receptor promiscuity .

Q & A

Q. What are the standard protocols for synthesizing Snewiqprlpqh, and how can researchers ensure reproducibility?

Reproducibility requires rigorous documentation of synthesis steps, including reagent purity, reaction conditions (temperature, pH, catalysts), and characterization methods (e.g., NMR, mass spectrometry). Experimental sections must explicitly state deviations from established protocols and provide raw data in supplementary materials to enable replication .

Q. How should researchers design initial experiments to characterize Snewiqprlpqh’s physicochemical properties?

Begin with a tiered approach:

- Primary characterization: Solubility, stability under varying conditions (light, temperature), and crystallography.

- Secondary analysis: Spectroscopic profiling (UV-Vis, IR) and chromatographic purity assessments. Reference existing literature to avoid redundancy, but validate findings with independent trials .

Q. What strategies are recommended for conducting a systematic literature review on Snewiqprlpqh?

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "Snewiqprlpqh AND synthesis NOT commercial"). Prioritize peer-reviewed journals and exclude non-academic sources. Document search terms, inclusion/exclusion criteria, and gaps identified (e.g., lack of in vivo studies) .

Advanced Research Questions

Q. How can contradictory data in Snewiqprlpqh studies (e.g., conflicting stability results) be resolved?

- Perform meta-analyses to identify methodological discrepancies (e.g., solvent choices, measurement techniques).

- Replicate disputed experiments under controlled conditions, isolating variables (e.g., humidity, oxygen exposure).

- Apply computational modeling (DFT, MD simulations) to predict behavior under unobserved conditions .

Q. What experimental designs are optimal for investigating Snewiqprlpqh’s interactions with biological targets?

- In vitro: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity.

- In silico: Dock Snewiqprlpqh into protein active sites using AutoDock Vina, followed by molecular dynamics for stability assessment.

- Validate findings with orthogonal methods (e.g., fluorescence quenching vs. enzymatic assays) to minimize bias .

Q. How should researchers address challenges in scaling Snewiqprlpqh synthesis without compromising yield or purity?

Q. What frameworks guide the development of novel hypotheses about Snewiqprlpqh’s mechanism of action?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in knowledge. For example:

- Novelty: "Does Snewiqprlpqh exhibit pH-dependent conformational changes not yet reported?"

- Relevance: "How do structural modifications affect its bioavailability in disease models?" .

Methodological Best Practices

Q. What statistical methods are appropriate for analyzing dose-response relationships in Snewiqprlpqh studies?

- Use nonlinear regression (e.g., Hill equation) for IC50/EC50 calculations.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers ensure ethical compliance when studying Snewiqprlpqh in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.